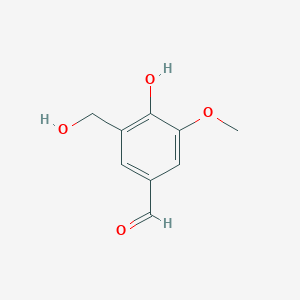
4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of hydroxyl, methoxy, and aldehyde functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 3-(hydroxymethyl)-5-methoxybenzaldehyde using suitable oxidizing agents under controlled conditions. Another method includes the methoxylation of 4-hydroxy-3-(hydroxymethyl)benzaldehyde. These reactions typically require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to achieve maximum efficiency. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of benzaldehyde, such as carboxylic acids, alcohols, and substituted benzaldehydes. These products have significant applications in organic synthesis and pharmaceutical development .
Scientific Research Applications
4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde include:
- 4-Hydroxy-3-methoxybenzaldehyde (vanillin)
- 4-Hydroxy-3-methoxybenzoic acid (vanillic acid)
- 4-Hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol)
Uniqueness
What sets this compound apart from these similar compounds is the presence of both hydroxyl and methoxy groups along with an aldehyde group on the benzene ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry .
Properties
CAS No. |
28276-05-3 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
4-hydroxy-3-(hydroxymethyl)-5-methoxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-13-8-3-6(4-10)2-7(5-11)9(8)12/h2-4,11-12H,5H2,1H3 |
InChI Key |
BUADTDXHYNYMAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)CO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















